4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O5S/c1-21-10-4-2-9(3-5-10)15-22(19,20)11-6-7-12(14)13(8-11)16(17)18/h2-8,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARAKCIKPBGLMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407580 | |
| Record name | 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30751-26-9 | |
| Record name | 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Nitration of 4-Chlorobenzenesulfonyl Chloride
The synthesis begins with the nitration of 4-chlorobenzenesulfonyl chloride to introduce the nitro group at the 3-position. This step employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures.
Key Conditions
- Reagents : HNO₃ (65–70%), H₂SO₄ (98%)
- Temperature : 0–5°C (ice-cooling to prevent side reactions)
- Time : 2–3 hours
- Yield : ~85%
The nitration proceeds via electrophilic aromatic substitution, where the sulfonyl chloride group acts as a meta-directing substituent. The product, 4-chloro-3-nitrobenzenesulfonyl chloride, is isolated as a light brown crystalline powder.
Table 1: Nitration Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Reagents | HNO₃/H₂SO₄ | |
| Temperature | 0–5°C | |
| Reaction Time | 2–3 hours | |
| Yield | 85% |
Formation of Sulfonamide via Amination
The sulfonyl chloride intermediate reacts with 4-methoxyaniline to form the target sulfonamide. This step requires a base to neutralize HCl generated during the reaction.
Key Conditions
- Solvent : Dichloromethane (DCM)
- Base : Pyridine (1.2 equivalents)
- Temperature : 43°C
- Time : 3–12 hours
- Yield : 78%
The reaction mechanism involves nucleophilic attack by the amine on the electrophilic sulfur atom of the sulfonyl chloride. Pyridine facilitates the removal of HCl, shifting the equilibrium toward product formation.
Table 2: Amination Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dichloromethane (DCM) | |
| Base | Pyridine | |
| Temperature | 43°C | |
| Reaction Time | 3–12 hours | |
| Yield | 78% |
Optimization Strategies
Characterization and Analytical Validation
Spectroscopic Data
The compound is validated using:
- 1H NMR : Methoxy protons (δ 3.8 ppm), aromatic protons (δ 7.2–8.1 ppm).
- IR Spectroscopy : S=O stretching (1350 cm⁻¹), NO₂ asymmetric stretching (1520 cm⁻¹).
- Mass Spectrometry : ESI-MS shows [M+H]+ at m/z 342.75, consistent with the molecular formula C₁₃H₁₁ClN₂O₅S.
Table 3: Spectroscopic Characterization
| Technique | Key Signals | Source |
|---|---|---|
| 1H NMR | δ 3.8 (OCH₃), δ 7.2–8.1 (ArH) | |
| IR | 1350 cm⁻¹ (S=O), 1520 cm⁻¹ (NO₂) | |
| MS (ESI) | m/z 342.75 [M+H]+ |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), and bases (sodium hydroxide).
Oxidation: Potassium permanganate, acidic or basic medium.
Major Products Formed
Reduction: 4-Chloro-N-(4-methoxy-phenyl)-3-amino-benzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-Chloro-N-(4-hydroxy-phenyl)-3-nitro-benzenesulfonamide.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The sulfonamide moiety in this compound allows it to act as a precursor for synthesizing potential pharmaceuticals, particularly those targeting bacterial infections. The mechanism involves inhibiting dihydropteroate synthase, which disrupts folic acid synthesis in bacteria, leading to their growth inhibition .
2. Biological Studies
This compound is utilized in biochemical assays to study enzyme inhibition and protein interactions. For instance, it has been evaluated for its inhibitory effects on carbonic anhydrase IX (CA IX), which is relevant in cancer research due to its role in tumor growth and metastasis .
Case Study:
A study demonstrated that derivatives of benzenesulfonamides exhibited significant anti-proliferative activity against triple-negative breast cancer cell lines (MDA-MB-231) and showed selectivity against cancerous cells compared to normal cells . The compounds exhibited IC50 values ranging from 1.52 to 6.31 μM.
3. Materials Science
The compound can be used in developing advanced materials with specific electronic or optical properties. Its functional groups allow for modifications that can tailor the material properties for applications in sensors or photonic devices.
Industrial Applications
In the industrial sector, 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide is employed in synthesizing dyes, pigments, and other specialty chemicals. Its unique chemical structure allows it to participate in various chemical reactions, enhancing its utility in industrial applications.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts the synthesis of folic acid in bacteria, leading to their growth inhibition.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Key Benzenesulfonamide Derivatives
Functional Group Impact
- Sulfonamide vs. Benzamide : The replacement of the sulfonamide group (SO₂NH) with an amide (CONH) in 4-chloro-N-(4-MeOPh)-3-nitrobenzamide reduces hydrogen-bonding capacity and alters solubility. Sulfonamides generally exhibit stronger acidity (pKa ~10) compared to benzamides (pKa ~15), influencing pharmacokinetics .
- N-Substituent Effects : The 4-methoxyphenyl group in the target compound enhances lipophilicity compared to smaller substituents (e.g., 3-methylphenyl in ). Bulkier groups, such as benzimidazole in , may improve receptor binding but reduce bioavailability.
Biological Activity
4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide, also known by its CAS number 5019323, is a sulfonamide compound with potential biological activities. This article reviews its biological effects, focusing on enzyme inhibition, antibacterial properties, and cytotoxicity against cancer cells.
- Molecular Formula : C13H11ClN2O5S
- Molecular Weight : 312.75 g/mol
- Boiling Point : Predicted to be around 474.5 °C
- Density : Approximately 1.545 g/cm³
Enzyme Inhibition
Recent studies have demonstrated that derivatives of benzenesulfonamides, including this compound, exhibit significant inhibitory activity against carbonic anhydrases (CAs). One study reported that compounds with similar structures showed IC50 values ranging from 10.93 to 25.06 nM for CA IX and 1.55 to 3.92 μM for CA II, indicating selective inhibition towards CA IX over CA II .
Antibacterial Properties
The compound has shown promising antibacterial activity. In a comparative study, it was noted that certain analogues exhibited significant inhibition against various bacterial strains at a concentration of 50 μg/mL:
| Compound | S. aureus (%) | K. pneumoniae (%) | E. coli (%) |
|---|---|---|---|
| 4e | 80.69 | 59.28 | NA |
| 4g | 69.74 | 79.46 | NA |
| 4h | 68.30 | NA | NA |
These results suggest that the compound could be effective in treating infections caused by resistant bacterial strains .
Cytotoxicity Against Cancer Cells
In vitro studies have indicated that the compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer). The apoptosis was evidenced by a significant increase in annexin V-FITC positive cells, indicating late-stage apoptosis and necrosis . The ability to induce such effects suggests potential therapeutic applications in oncology.
Case Studies and Research Findings
A systematic investigation into the structure-activity relationship (SAR) of related compounds revealed that modifications on the phenyl rings significantly affected their biological activities, particularly in terms of enzyme inhibition and cytotoxicity .
- Study on Apoptosis Induction : The compound was shown to increase the percentage of apoptotic cells significantly compared to control groups, highlighting its potential as an anticancer agent.
- Antimicrobial Efficacy : The antibacterial activity was assessed against multiple pathogens, demonstrating effective inhibition rates comparable to standard antibiotics like ciprofloxacin.
Q & A
Q. What are the key synthetic routes for 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide, and how is purity validated?
The compound is typically synthesized via sulfonylation of 4-methoxyaniline with 4-chloro-3-nitrobenzenesulfonyl chloride under controlled conditions. Key steps include:
- Reagent Ratios : Use a 1:1 molar ratio of 4-methoxyaniline to sulfonyl chloride in anhydrous dichloromethane .
- Temperature : Maintain 0–5°C during coupling to minimize side reactions .
- Purification : Recrystallization from ethanol/water mixtures yields >95% purity, validated by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are used to confirm the structure of this compound?
- 1H/13C NMR : Key signals include the methoxy group (δ ~3.8 ppm for 1H; δ ~55 ppm for 13C) and aromatic protons (δ 7.2–8.1 ppm) .
- IR Spectroscopy : Confirm sulfonamide S=O stretching at ~1350 cm⁻¹ and NO₂ asymmetric stretching at ~1520 cm⁻¹ .
- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]+ at m/z 331.0 (C13H11ClN2O4S) .
Advanced Research Questions
Q. How do reaction conditions influence the substitution chemistry of the chloro group?
The chloro group undergoes nucleophilic aromatic substitution (SNAr) under specific conditions:
- Solvent : DMF or DMSO enhances reactivity due to high polarity .
- Catalysts : CuI/1,10-phenanthroline enables cross-coupling with alkynes (e.g., Sonogashira reactions) .
- Temperature : Reactions proceed at 80–100°C, monitored by TLC (silica gel, ethyl acetate/hexane). Major products include aryl ethers or amines, depending on nucleophiles (e.g., alkoxides vs. amines) .
Q. What crystallographic data are available for structural analysis?
Single-crystal X-ray diffraction reveals:
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
- Modifications : Introduce electron-withdrawing groups (e.g., CF3) at the 4-position to enhance binding to hydrophobic enzyme pockets .
- Bioassays : Test antimicrobial activity via MIC assays (e.g., E. coli ATCC 25922) and cytotoxicity using MTT on HeLa cells .
- Data Analysis : Correlate logP (calculated via ChemAxon) with membrane permeability trends .
Q. What computational methods predict reactivity and electronic properties?
- DFT Calculations : B3LYP/6-311+G(d,p) level in Gaussian 09 determines HOMO/LUMO energies (e.g., HOMO = −6.2 eV, LUMO = −2.8 eV) .
- Molecular Docking : AutoDock Vina screens against COX-2 (PDB ID 5KIR), showing binding affinity (−9.1 kcal/mol) via sulfonamide–Arg120 interactions .
- MD Simulations : GROMACS evaluates stability of ligand-protein complexes over 100 ns trajectories .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
